PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Catalog No.
S1772512
CAS No.
34290-57-8
M.F
C41H82NO13P
M. Wt
828.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtdIns-(1,2-dipalmitoyl) (ammonium salt)

CAS Number

34290-57-8

Product Name

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Molecular Formula

C41H82NO13P

Molecular Weight

828.1 g/mol

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Synonyms

DPPI;Phosphatidylinositol C-16

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

PtdIns-(1,2-dipalmitoyl) is a derivative of phosphatidylinositol (PtdIns) that contains C16:0 fatty acyl chains at the sn-1 and sn-2 positions.
Phosphatidylinositol (PtdIns) is a structural phospholipid. PI is synthesized by mycobacteria and other bacterial genera in prokaryotes.
Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(1,2-dipalmitoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

PtdIns-(1,2-dipalmitoyl) (ammonium salt), commonly designated as DPPI or 16:0 PI (CAS 34290-57-8), is a fully synthetic, saturated phosphatidylinositol derivative featuring two 16-carbon acyl chains. In procurement and material selection, DPPI is prioritized over natural tissue-derived PI extracts due to its absolute molecular homogeneity, defined molecular weight (828.1 g/mol), and highly predictable thermal behavior. The specific selection of the ammonium salt form over sodium variants is a deliberate design choice to optimize the compound for mass spectrometry and lipidomics workflows, ensuring clean ionization and high solubility in standard organic extraction solvents.

Substituting synthetic DPPI with natural phosphatidylinositol (such as Soy or Liver PI) introduces critical failure points in both formulation stability and analytical precision. Natural PI is a heterogeneous mixture highly enriched in polyunsaturated fatty acids (e.g., arachidonic acid), which drastically lowers its phase transition temperature to sub-zero levels and makes it highly susceptible to rapid oxidative degradation during storage or processing [1]. Furthermore, attempting to substitute the ammonium salt of DPPI with a generic sodium salt introduces non-volatile cations that cause severe signal suppression and complex adduct formation in electrospray ionization mass spectrometry (ESI-MS), effectively ruining quantitative lipidomic accuracy .

Thermotropic Phase Behavior for Liposome Stability

Differential scanning calorimetry (DSC) demonstrates that DPPI possesses a main gel-to-liquid crystalline phase transition temperature (Tm) of 40.9 °C. In stark contrast, natural Soy PI exhibits a Tm of -24.9 °C due to its high degree of acyl chain unsaturation[1]. This massive thermal shift means that DPPI remains in a stable, highly ordered gel phase at physiological temperature (37 °C), whereas natural PI is entirely fluid and prone to premature payload leakage.

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tm)
Target Compound DataDPPI = 40.9 °C
Comparator Or BaselineNatural Soy PI = -24.9 °C
Quantified Difference65.8 °C higher Tm for DPPI
ConditionsDifferential Scanning Calorimetry (DSC) of multilamellar vesicles

Crucial for engineering thermosensitive liposomes that require a rigid membrane at 37 °C to prevent premature drug leakage.

Mass Spectrometry Ionization Purity

For quantitative lipidomics, the salt form of the lipid standard dictates ionization efficiency. The ammonium salt of DPPI readily dissociates during negative-ion mode electrospray ionization (ESI-MS), yielding a single, clean [M-H]- peak. Conversely, sodium salts of PI generate complex spectra with multiple sodium adducts, splitting the ion current and drastically reducing the signal-to-noise ratio .

Evidence DimensionSpectral purity and adduct formation in ESI-MS
Target Compound DataDPPI (ammonium salt) yields predominantly a single[M-H]- ion
Comparator Or BaselinePI (sodium salt) yields multiple sodium adduct peaks
Quantified DifferenceElimination of signal splitting and suppression caused by non-volatile sodium ions
ConditionsNegative-ion mode ESI-MS/MS and shotgun lipidomics

Buyers outfitting lipidomics core facilities must specify the ammonium salt to ensure accurate, reproducible quantification without spectral interference.

Oxidation Resistance and Manufacturing Shelf-Life

DPPI is a fully saturated (16:0/16:0) phospholipid, possessing zero carbon-carbon double bonds. Natural PI extracts (such as Liver PI, typically 18:0/20:4) contain up to four double bonds per molecule, rendering them highly susceptible to auto-oxidation and lipid peroxidation during storage or high-temperature extrusion [1]. The synthetic nature of DPPI ensures 100% molecular homogeneity, eliminating the batch-to-batch variability inherent to tissue-derived lipids.

Evidence DimensionDegree of unsaturation and peroxidation risk
Target Compound DataDPPI = 0 double bonds (fully saturated)
Comparator Or BaselineLiver PI = ~4 double bonds (highly polyunsaturated)
Quantified Difference100% reduction in polyunsaturation-driven oxidative degradation sites
ConditionsLong-term storage and liposome extrusion processes

Industrial buyers must select DPPI over natural PI to guarantee long-term shelf stability and lot-to-lot consistency in commercial formulations.

Bilayer Miscibility and Domain Formation

When formulating mixed-lipid vesicles, the bulky inositol headgroup of DPPI dictates unique phase behavior. Studies show that binary mixtures of DPPC and DPPI exhibit partial miscibility and distinct phase separation in bilayers. In contrast, DPPC mixed with DPPG (which has identical 16:0 chains but a glycerol headgroup) mixes ideally without phase separation [1].

Evidence DimensionBilayer miscibility with DPPC
Target Compound DataDPPC/DPPI mixtures = Phase-separated (partial miscibility)
Comparator Or BaselineDPPC/DPPG mixtures = Ideally miscible
Quantified DifferenceDPPI induces lateral domain formation not seen with equivalent PG lipids
ConditionsFluorescence microscopy and equilibrium spreading pressure analysis of binary bilayers

Formulators cannot treat PI and PG as interchangeable drop-in replacements; DPPI must be specifically selected when lateral domain formation is desired or accounted for.

Quantitative Lipidomics Internal Standard

Directly leveraging the ammonium salt's clean ionization profile, DPPI is the premier internal standard for ESI-MS/MS, shotgun lipidomics, and MALDI-FTICR-MS workflows requiring absolute quantification of phosphoinositides without sodium-adduct interference .

Thermosensitive Liposome (TSL) Formulation

Utilizing its precise 40.9 °C phase transition temperature, DPPI is ideal for engineering TSLs that remain in a stable gel phase at 37 °C but rapidly release their payload upon mild localized hyperthermia (e.g., 41-42 °C), an application impossible with fluid natural PI[1].

Standardized Membrane Biophysics Models

Because of its 100% saturation and resistance to oxidation, DPPI is the preferred PI representative for Langmuir monolayer studies, atomic force microscopy (AFM), and solid-state NMR investigations of lipid raft and domain formation where batch-to-batch reproducibility is paramount [2].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

827.55237867 g/mol

Monoisotopic Mass

827.55237867 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2023
1.Exton, J.H. Regulation of phosphoinositide phospholipases by hormones, neurotransmitters, and other agonists linked to G proteins. Annual Reviews of Pharmacology and Toxicology 36, 481-509 (1996).

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